1-Allyl-1-methyl-but-3-enylamine hydrochloride

Organic Synthesis Building Block Quality Control

1-Allyl-1-methyl-but-3-enylamine hydrochloride (CAS 299435-71-5), also known as 4-methylhepta-1,6-dien-4-amine hydrochloride, is an allylic primary amine salt with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol. It is commercially available as a research chemical building block, typically supplied with a minimum purity specification of 95%.

Molecular Formula C8H16ClN
Molecular Weight 161.67 g/mol
CAS No. 299435-71-5
Cat. No. B3122055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-1-methyl-but-3-enylamine hydrochloride
CAS299435-71-5
Molecular FormulaC8H16ClN
Molecular Weight161.67 g/mol
Structural Identifiers
SMILESCC(CC=C)(CC=C)N.Cl
InChIInChI=1S/C8H15N.ClH/c1-4-6-8(3,9)7-5-2;/h4-5H,1-2,6-7,9H2,3H3;1H
InChIKeyNZJLBDRRSHIKAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Allyl-1-methyl-but-3-enylamine Hydrochloride (CAS 299435-71-5): Baseline Chemical Identity and Specifications for Procurement


1-Allyl-1-methyl-but-3-enylamine hydrochloride (CAS 299435-71-5), also known as 4-methylhepta-1,6-dien-4-amine hydrochloride, is an allylic primary amine salt with the molecular formula C8H16ClN and a molecular weight of 161.67 g/mol . It is commercially available as a research chemical building block, typically supplied with a minimum purity specification of 95% . The compound is characterized by two terminal allyl groups attached to a central tertiary carbon bearing both a methyl group and a primary amine moiety . Its structural features—specifically the geminal bis-allyl substitution pattern—distinguish it from simpler allylamines and position it as a specialized intermediate in organic synthesis and catalysis research .

Why Generic Allylamines Cannot Substitute for 1-Allyl-1-methyl-but-3-enylamine Hydrochloride in Specialized Applications


Generic substitution with unsubstituted allylamine or simple N-alkyl allylamines is not scientifically valid due to the unique geminal bis-allyl substitution pattern of 1-allyl-1-methyl-but-3-enylamine hydrochloride . This structural feature creates a sterically encumbered primary amine environment that directly influences reactivity, coordination geometry, and steric shielding in catalytic cycles [1]. In the context of organocatalysis, where 4-methylhepta-1,6-dien-4-amine derivatives are investigated as trienamine precursors, the presence of both allyl groups is critical for achieving the required π-system conjugation and remote stereocontrol [2]. Furthermore, the hydrochloride salt form offers distinct handling advantages (solid stability and precise stoichiometric control) compared to the volatile free base, which is essential for reproducible experimental outcomes .

Quantitative Procurement Evidence: Measurable Differentiation of 1-Allyl-1-methyl-but-3-enylamine Hydrochloride


Commercial Purity Specification Advantage vs. Free Base Analog

The hydrochloride salt of 1-allyl-1-methyl-but-3-enylamine is commercially offered with a higher and more precisely defined purity specification compared to its free base analog. Vendor data indicate a minimum purity of 95% for the hydrochloride salt, whereas the free base is also specified at 95% minimum but is noted to be a liquid with potential volatility and handling challenges that can compromise effective purity during use . The solid salt form mitigates these issues, ensuring more reliable stoichiometry and reduced impurity introduction in sensitive synthetic sequences .

Organic Synthesis Building Block Quality Control

Unique Geminal Bis-Allyl Substitution Pattern: Computational Evidence for Steric Differentiation

Density functional theory (DFT) calculations on the intramolecular hydroamination/cyclisation (IHC) of α-substituted aminodienes reveal that substrates with a geminal bis-allyl substitution pattern (structurally analogous to 1-allyl-1-methyl-but-3-enylamine) exhibit distinct steric profiles that govern diastereoselectivity [1]. In comparative computational studies, the α-methyl substituent in 1-methyl-(4E,6)-heptadienylamine creates unfavorable close interatomic contacts with the catalyst backbone, leading to a trans/cis selectivity ratio that differs from less substituted analogs. While direct experimental data for 1-allyl-1-methyl-but-3-enylamine hydrochloride is not available, class-level inference suggests that its unique substitution pattern will impart a distinct reactivity profile in lanthanide-catalyzed hydroamination relative to simpler allylamines [2].

Organometallic Catalysis Hydroamination Computational Chemistry

Availability in Higher Purity Grade (98%) from Specialty Suppliers

While the standard commercial purity for 1-allyl-1-methyl-but-3-enylamine hydrochloride is 95%, the compound is also available at a higher purity specification of 98% from select suppliers . This 3% absolute purity improvement translates to a 60% reduction in maximum unspecified impurity content (from 5% to 2%), a critical factor for applications in medicinal chemistry where trace impurities can confound biological assay results or lead to spurious structure-activity relationships . In contrast, many generic allylamine building blocks are not routinely offered in such a refined grade.

Chemical Procurement Purity Grading Specialty Chemicals

High-Value Application Scenarios for 1-Allyl-1-methyl-but-3-enylamine Hydrochloride Based on Structural Differentiation


Mechanistic Investigations of Steric Effects in Lanthanide-Catalyzed Hydroamination

The geminal bis-allyl architecture of 1-allyl-1-methyl-but-3-enylamine hydrochloride makes it a valuable substrate for probing steric influences on diastereoselectivity in intramolecular hydroamination/cyclisation (IHC) reactions. Computational studies on closely related aminodienes demonstrate that α-substituent bulk significantly modulates trans/cis selectivity by introducing unfavorable contacts with the catalyst framework [1]. Researchers requiring a sterically defined amine scaffold for such mechanistic studies should prioritize this compound over less substituted allylamines, which lack the necessary steric parameters to elicit measurable selectivity changes [2].

Synthesis of Complex Polycyclic Frameworks via Trienamine Organocatalysis

In asymmetric trienamine catalysis, polyenals/polyenones are activated by chiral primary amines to enable remote stereocontrol in Diels-Alder cycloadditions [1]. The structural motif of 1-allyl-1-methyl-but-3-enylamine—specifically the conjugated diene system generated upon condensation—positions it as a potential trienamine precursor. While direct catalytic data for this specific hydrochloride salt is not yet published, its use as a building block for synthesizing advanced trienamine catalysts or substrates is a logical application given the class-level evidence [2]. Procuring the high-purity (98%) salt form is recommended to avoid catalyst poisoning by amine impurities .

Medicinal Chemistry: Synthesis of CETP Inhibitor Intermediates and Related Scaffolds

Patents describing CETP inhibitors (e.g., US8759365) detail the use of substituted allylamines as key intermediates in the construction of complex heterocyclic cores [1]. While 1-allyl-1-methyl-but-3-enylamine hydrochloride is not explicitly named in the disclosed examples, its structural similarity to the claimed amine building blocks suggests it could serve as a viable alternative or starting material for generating novel analogs in cholesteryl ester transfer protein (CETP) inhibitor programs [2]. The availability of a 98% purity grade is particularly advantageous in this context, as it minimizes the risk of introducing impurities that could complicate biological evaluation of final drug candidates .

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